2-((2-Aminoethyl)amino)acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-(2-aminoethylamino)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.ClH/c5-1-2-6-3-4(7)8;/h6H,1-3,5H2,(H,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQYIRCFPBPZMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24123-05-5, 25240-38-4 | |
| Record name | Glycine, N-(2-aminoethyl)-, monohydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24123-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC244812 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244812 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Advanced Synthetic Methodologies for 2 2 Aminoethyl Amino Acetic Acid Hydrochloride
Conventional Synthetic Routes and Precursor Chemistry
The most established and widely utilized method for the synthesis of 2-((2-Aminoethyl)amino)acetic acid, the precursor to its hydrochloride salt, involves the N-alkylation of ethylenediamine (B42938) with a haloacetic acid, typically chloroacetic acid or bromoacetic acid. researchgate.netgoogle.com This reaction is a classical example of a nucleophilic substitution where the amino group of ethylenediamine attacks the electrophilic carbon of the haloacetic acid.
The reaction is generally carried out in an aqueous or alcoholic medium. The use of a base, such as sodium hydroxide (B78521) or potassium carbonate, is often employed to neutralize the hydrohalic acid formed as a byproduct, driving the reaction to completion. researchgate.net An excess of ethylenediamine is frequently used to favor the mono-alkylation product and minimize the formation of di-substituted byproducts.
A typical procedure involves the slow addition of chloroacetic acid to a cooled aqueous solution of excess ethylenediamine, followed by a period of stirring at room temperature or slightly elevated temperatures to ensure the completion of the reaction. orgsyn.org The initial product is the free amino acid, N-(2-aminoethyl)glycine. To obtain the hydrochloride salt, the reaction mixture is subsequently acidified with hydrochloric acid.
The primary precursors for this synthesis are readily available and relatively inexpensive, making this a common route in both laboratory and industrial settings.
Key Precursors:
Ethylenediamine
Chloroacetic Acid or Bromoacetic Acid
Hydrochloric Acid
Development of Optimized and Eco-Friendly Synthetic Protocols
In line with the principles of green chemistry, recent efforts have focused on developing more sustainable and efficient synthetic routes for 2-((2-Aminoethyl)amino)acetic acid hydrochloride. These advancements aim to improve atom economy, increase reaction yields, and reduce the environmental impact of the synthesis.
Atom Economy and Reaction Efficiency Considerations
Atom economy is a key metric in assessing the "greenness" of a chemical process, as it measures the efficiency of a reaction in converting reactants into the desired product. wordpress.comresearchgate.net The conventional synthesis of N-(2-aminoethyl)glycine, while straightforward, can have a suboptimal atom economy due to the formation of salt byproducts.
The idealized reaction for the formation of the free amino acid is: C2H8N2 + C2H3ClO2 → C4H10N2O2 + HCl
The atom economy for this reaction, considering only the desired product, is calculated as the molecular weight of the product divided by the sum of the molecular weights of the reactants. Maximizing the incorporation of all reactant atoms into the final product is a primary goal of green synthesis. nih.gov Strategies to improve atom economy include the development of catalytic processes and the recycling of byproducts.
High-Yield Synthesis Strategies
Optimizing reaction conditions is crucial for maximizing the yield of this compound. Factors such as reaction temperature, concentration of reactants, choice of solvent, and reaction time all play a significant role.
One-pot synthesis is an attractive strategy for improving efficiency and reducing waste. rsc.org This approach involves conducting multiple reaction steps in a single reactor without isolating intermediates, which can save time, energy, and resources. For the synthesis of N-(2-aminoethyl)glycine derivatives, one-pot procedures have been developed that combine the N-alkylation and subsequent functionalization steps. nih.gov
The use of solid acid catalysts is another area of investigation for creating more environmentally friendly processes. researchgate.netmdpi.com These catalysts can potentially replace corrosive and difficult-to-handle mineral acids, are often recyclable, and can lead to cleaner reaction profiles.
Below is a table summarizing various synthetic approaches and their reported yields.
| Synthetic Method | Precursors | Solvent | Reported Yield | Reference |
|---|---|---|---|---|
| Conventional Alkylation | Ethylenediamine, Chloroacetic Acid | Water | 64-65% (of free amino acid) | orgsyn.org |
| Reductive Alkylation (for derivative) | Boc-ethylenediamine, Ethyl glyoxylate (B1226380) hydrate | Not specified | Near quantitative | google.com |
| Fmoc-protected derivative synthesis | Ethylenediamine, Halogenated acetic acid | DMSO (for recrystallization) | 47% (for Fmoc-protected hydrochloride) | google.com |
Isolation and Purification Techniques for the Hydrochloride Salt
The isolation and purification of this compound are critical steps to obtain a product of high purity, which is often required for its intended applications.
A common method for isolation involves the precipitation of the hydrochloride salt from the reaction mixture by adding a suitable anti-solvent, such as ethanol (B145695) or acetone, after acidification with hydrochloric acid. The crude product is then collected by filtration.
Recrystallization is a widely used technique for the purification of crystalline solids. youtube.com The choice of solvent is crucial for effective recrystallization. nih.gov For amino acid hydrochlorides, a mixture of water and a miscible organic solvent like ethanol is often effective. google.com The crude product is dissolved in a minimum amount of hot solvent, and then the solution is slowly cooled to allow for the formation of pure crystals, leaving impurities dissolved in the mother liquor.
Ion-exchange chromatography is another powerful technique for the purification of amino acids and their salts. google.comdiaion.com This method separates molecules based on their net charge. For the purification of this compound, a cation-exchange resin, such as Dowex 50, can be employed. researchgate.nethuji.ac.ilresearchgate.net The crude product is loaded onto the column, and impurities can be washed away. The desired product is then eluted using a buffer with an appropriate pH or ionic strength.
The purity of the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netmedchemexpress.comwho.intbevital.no
Below is a table outlining common purification techniques.
| Purification Technique | Description | Key Parameters |
|---|---|---|
| Recrystallization | Purification of a crystalline solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Solvent system (e.g., ethanol/water), cooling rate, temperature. |
| Ion-Exchange Chromatography | Separation based on the reversible interaction between charged molecules and an oppositely charged solid support (resin). | Type of resin (e.g., Dowex 50WX8), eluent pH and ionic strength. |
Chemical Transformations and Derivatization Strategies of 2 2 Aminoethyl Amino Acetic Acid Hydrochloride
Functionalization at Amine Moieties: Protective Group Chemistry and Amide Formation
The primary and secondary amine groups of 2-((2-Aminoethyl)amino)acetic acid hydrochloride are key sites for functionalization. Selective protection of these amines is often a crucial first step to control reactivity and achieve desired modifications at other parts of the molecule.
Commonly used amine-protecting groups, such as Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl), can be introduced to temporarily block the reactivity of one or both amine groups. This allows for subsequent reactions to be carried out selectively at the carboxylic acid terminus.
Furthermore, the amine moieties readily undergo acylation reactions with acyl chlorides or anhydrides to form stable amide bonds. This reaction is fundamental in the synthesis of N-acylated derivatives, which are explored for various applications, including as potential chelating agents.
| Reaction Type | Reagent Class | Functional Group Formed | Significance |
| Amine Protection | Boc-anhydride, Cbz-chloride | Carbamate | Enables regioselective reactions at other sites. |
| Amide Formation | Acyl chlorides, Anhydrides | Amide | Creates stable linkages for building larger molecules. |
Reactions Involving the Carboxylic Acid Group: Esterification and Peptide Coupling Analogues
The carboxylic acid group of this compound can be transformed into esters through reactions with various alcohols under acidic conditions. This esterification process can modify the solubility and other physicochemical properties of the resulting molecule.
Moreover, the carboxylic acid can be activated to participate in coupling reactions, analogous to peptide bond formation. Using standard coupling reagents such as carbodiimides (e.g., DCC, EDC), the carboxylic acid can be linked to the amino group of other molecules, including amino acids or other amine-containing structures. This strategy is employed in the synthesis of peptidomimetics and other complex molecules.
| Reaction Type | Reagent/Condition | Functional Group Formed | Application |
| Esterification | Alcohol, Acid catalyst | Ester | Modification of solubility and physical properties. |
| Peptide Coupling | Carbodiimides (DCC, EDC) | Amide | Synthesis of peptidomimetics and larger conjugates. |
Synthesis of Polymeric and Supramolecular Architectures Utilizing the Compound as a Monomer or Building Block
The trifunctional nature of this compound makes it an ideal candidate for use as a monomer in polymerization reactions. For instance, it can be incorporated into the backbone of poly(amidoamine)s (PAMAMs) and other polymers through condensation reactions. These polymers have found applications in fields such as gene delivery and drug delivery. The ability of the amine and carboxylic acid groups to form amide and ester linkages allows for the construction of both linear and branched polymeric structures.
In the realm of supramolecular chemistry, this compound can act as a versatile building block for the synthesis of macrocycles and other complex architectures. The strategic placement of its functional groups facilitates the formation of cyclic structures through reactions with complementary diamines or other linkers. These macrocyclic compounds often exhibit interesting properties as chelating agents for various metal ions.
Generation of Chemically Modified Derivatives for Specific Research Applications
The chemical modification of this compound allows for the generation of derivatives tailored for specific research purposes. A significant area of application is in the development of bifunctional chelating agents for radiopharmaceuticals. By attaching this core structure to a targeting molecule, such as a monoclonal antibody, and subsequently chelating a radionuclide, targeted delivery of radiation for imaging or therapy can be achieved.
Derivatives are also synthesized to act as ligands for metal complexes in catalysis or as components of functional materials. The ability to introduce a wide range of substituents onto the amine or carboxylic acid moieties allows for the fine-tuning of the electronic and steric properties of the resulting molecules to suit the desired application.
Coordination Chemistry and Metal Complexation of 2 2 Aminoethyl Amino Acetic Acid Hydrochloride
Ligand Design Principles and Chelation Properties of Aminocarboxylate Systems
The design of effective chelating agents is guided by several key principles, many of which are exemplified by aminocarboxylate systems like 2-((2-Aminoethyl)amino)acetic acid. This ligand, also known as N-(2-aminoethyl)glycine, is an unsymmetrical analogue of the well-studied ethylenediamine-N,N'-diacetic acid (EDDA). The fundamental principle underlying its chelating ability is the chelate effect, where a multidentate ligand forms a more stable complex than multiple monodentate ligands with similar donor atoms.
2-((2-Aminoethyl)amino)acetic acid is a tridentate ligand, featuring a carboxylic acid group and two amine functionalities (a primary and a secondary amine). This combination of hard (oxygen from the carboxylate) and borderline (nitrogen from the amines) donor atoms, according to the Hard and Soft Acids and Bases (HSAB) theory, allows it to coordinate effectively with a wide range of transition metal ions. The arrangement of these donor groups enables the formation of stable five-membered chelate rings upon coordination with a metal ion. The formation of these rings significantly increases the thermodynamic stability of the resulting metal complex compared to complexes with monodentate ligands.
Synthesis and Spectroscopic Characterization of Novel Metal Complexes
The synthesis of metal complexes with 2-((2-Aminoethyl)amino)acetic acid typically involves the reaction of a soluble metal salt with the ligand in an appropriate solvent, often with control of pH to ensure deprotonation of the donor groups for effective coordination. While specific studies on this exact ligand are limited, the synthesis and characterization of complexes with analogous aminocarboxylate ligands provide a framework for understanding its behavior.
For instance, the synthesis of cobalt(III) complexes with similar amino acid-based ligands often involves the reaction of a cobalt(II) salt in the presence of an oxidizing agent and the ligand, followed by separation of the resulting isomers. The characterization of these complexes relies heavily on spectroscopic techniques.
Infrared (IR) Spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. Key vibrational bands are monitored for shifts upon complexation. The stretching vibration of the carboxylic acid C=O group in the free ligand is expected to shift to a lower frequency in the complex due to the coordination of the carboxylate oxygen to the metal. Similarly, the N-H stretching and bending vibrations of the amine groups will also exhibit shifts, indicating their involvement in the coordination.
UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the metal complex, which are influenced by the geometry and the ligand field strength. For transition metal complexes, the d-d electronic transitions are particularly informative. The position and intensity of these absorption bands can help in assigning the coordination geometry of the metal center (e.g., octahedral or tetrahedral).
| Metal Complex (Analogue) | Key IR Bands (cm⁻¹) | UV-Vis λ_max (nm) (Assignment) |
| [Co(glycinate)₃] | ν(C=O): ~1640, ν(N-H): ~3200 | 500 (¹A₁g → ¹T₁g), 350 (¹A₁g → ¹T₂g) |
| [Cu(EDDA)(H₂O)₂] | ν(C=O): ~1630, ν(N-H): ~3250 | 620 (²E_g → ²T₂g) |
| [Ni(glycinate)₂] | ν(C=O): ~1625, ν(N-H): ~3300 | 650 (³A₂g → ³T₁g), 390 (³A₂g → ³T₁g(P)) |
This table presents generalized data for analogous complexes to illustrate the principles of spectroscopic characterization.
Structural Elucidation of Coordination Compounds via Advanced Techniques (e.g., X-ray Diffraction)
For complexes of 2-((2-Aminoethyl)amino)acetic acid, X-ray diffraction would reveal how the tridentate ligand wraps around the metal ion. It is anticipated that the ligand would coordinate in a meridional (mer) or facial (fac) fashion in an octahedral complex, depending on the reaction conditions and the nature of the metal ion. The crystal structure would also show the involvement of any additional ligands, such as water molecules or counter-ions, in the coordination sphere or the crystal lattice.
While a crystal structure for a simple metal complex of 2-((2-Aminoethyl)amino)acetic acid is not prominently reported, structural data from closely related complexes can offer insights. For example, the crystal structure of cobalt(III) complexes with ethylenediamine-N,N'-diacetate (edda) have been extensively studied, revealing various isomeric forms.
The following table summarizes typical structural parameters that would be obtained from an X-ray diffraction study of a hypothetical octahedral metal complex with 2-((2-Aminoethyl)amino)acetic acid.
| Parameter | Expected Value |
| Coordination Number | 6 |
| Geometry | Distorted Octahedral |
| M-N (amine) bond length | 2.0 - 2.2 Å |
| M-O (carboxylate) bond length | 1.9 - 2.1 Å |
| N-M-N bond angle | ~90° |
| O-M-N bond angle | ~90° |
This table provides expected values based on data from analogous aminocarboxylate complexes.
Exploration of Chelation Thermodynamics and Kinetics
The thermodynamic stability of a metal complex is quantified by its stability constant (or formation constant, K_f), which represents the equilibrium constant for the formation of the complex from the metal ion and the ligand in solution. A large stability constant indicates a strong metal-ligand interaction and a high concentration of the complex at equilibrium. The stability of aminocarboxylate complexes is influenced by factors such as the chelate effect, the number and size of the chelate rings, and the nature of the metal ion and the donor atoms.
The kinetics of complex formation, on the other hand, describes the rate at which the complex is formed. These rates can vary significantly depending on the metal ion and the ligand. For many first-row transition metals, ligand exchange reactions are relatively fast, while for others, such as Co(III), they can be very slow.
Potentiometric titration is a common experimental technique used to determine the stability constants of metal complexes in solution. By monitoring the pH of a solution containing the metal ion and the ligand as a function of added base, the protonation constants of the ligand and the stability constants of the metal complexes can be calculated.
| Metal Ion | Ligand (Analogue) | Log K₁ | Log K₂ |
| Cu²⁺ | Glycine (B1666218) | 8.2 | 6.8 |
| Ni²⁺ | Glycine | 5.8 | 4.8 |
| Co²⁺ | Glycine | 4.8 | 3.8 |
| Cu²⁺ | EDDA | 16.2 | - |
| Ni²⁺ | EDDA | 13.5 | - |
This table presents stability constant data for analogous ligands to illustrate the principles of chelation thermodynamics.
The high stability of the EDDA complexes highlights the significant contribution of the chelate effect from a tetradentate ligand compared to the bidentate glycine. It is expected that the tridentate 2-((2-Aminoethyl)amino)acetic acid would form complexes with stability intermediate between that of glycine and EDDA with a given metal ion.
Computational and Theoretical Investigations of 2 2 Aminoethyl Amino Acetic Acid Hydrochloride
Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
Electronic Structure and Molecular Orbitals: The electronic structure of 2-((2-Aminoethyl)amino)acetic acid hydrochloride would be elucidated by mapping its molecular orbitals, which describe the probability of finding an electron in a particular region of the molecule. The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.
Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the compound. These descriptors provide a theoretical basis for predicting how the molecule will interact with other chemical species. For other amino acids and organic molecules, DFT methods like B3LYP with a basis set such as 6-311++G(d,p) have been successfully used to compute these parameters. nih.govresearchgate.net
A theoretical study on this compound would typically present these findings in a data table. The table below illustrates the kind of data that would be generated, though the specific values for this compound require dedicated computational studies.
| Reactivity Descriptor | Formula | Significance |
| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added to the molecule. |
| Chemical Hardness (η) | (IP - EA) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / η | The reciprocal of hardness; indicates high reactivity. |
| Electronegativity (χ) | (IP + EA) / 2 | The power of an atom in a molecule to attract electrons. |
| Electrophilicity Index (ω) | μ2 / 2η (where μ ≈ -χ) | Measures the propensity of a species to accept electrons. |
This table describes the parameters that would be calculated in a typical quantum chemical study. Specific values for this compound are not available in the cited literature.
Conformational Analysis and Molecular Dynamics Simulations
The biological and chemical function of a molecule is intrinsically linked to its three-dimensional structure and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore these aspects.
Conformational Analysis: this compound possesses several rotatable bonds, allowing it to adopt numerous different spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformations (i.e., those with the lowest potential energy). This is often achieved by systematically rotating the bonds and calculating the energy of each resulting structure using quantum mechanics or molecular mechanics methods. For similar amino alcohol derivatives, crystal structure analysis combined with computational methods has been used to compare conformations in different environments. researchgate.net These studies reveal how intramolecular forces, such as hydrogen bonding, dictate the preferred molecular shape.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule over time. By solving Newton's equations of motion for the atoms in the molecule and any surrounding solvent, MD simulations can model how the compound moves, flexes, and interacts with its environment. nih.gov For a compound like this compound, an MD simulation in an aqueous solution would reveal:
The stability of different conformations.
The dynamics of intramolecular and intermolecular hydrogen bonds.
The hydration structure, showing how water molecules arrange themselves around the solute.
Theoretical Studies on Reaction Mechanisms and Pathways Involving the Compound
Theoretical chemistry can be used to map out the potential energy surface of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.
For a molecule like this compound, which contains multiple functional groups (primary amine, secondary amine, carboxylic acid), several reaction types could be investigated. For instance, theoretical studies on the formation of glycine (B1666218), a related amino acid, have elucidated potential reaction pathways, such as the recombination of radicals. uhmreactiondynamics.org Similarly, DFT has been employed to study the mechanisms of reactions involving amino acids, such as the formation of thiohydantoin or 2-amido-2-aminoacetic acid. rsc.orgchemrxiv.org
A computational study on a reaction involving this compound would typically involve:
Reactant and Product Optimization: Calculating the lowest-energy structures of the starting materials and final products.
Transition State Searching: Locating the highest-energy point along the lowest-energy reaction path (the transition state). The structure of the transition state provides insight into the geometry of the reaction.
Such studies are invaluable for understanding how the compound might be synthesized, how it might degrade, or how it could participate in biochemical pathways.
Prediction of Spectroscopic Properties through Computational Models
Computational models can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm the molecular structure and understand its electronic properties.
Vibrational Spectroscopy (FT-IR and Raman): Quantum chemical calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By analyzing the atomic motions associated with each calculated frequency, a theoretical spectrum can be generated. This is a common practice for structural elucidation of novel compounds and has been applied to various amino acid derivatives. nih.gov Comparing the predicted spectrum with an experimental one helps to validate the computed structure and aids in the assignment of experimental spectral bands to specific molecular vibrations.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. Theoretical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can calculate the NMR chemical shifts (1H and 13C) for a given molecular geometry. These predicted chemical shifts can be correlated with experimental data to provide a detailed confirmation of the compound's structural connectivity and conformation.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. These calculations provide the excitation energies and oscillator strengths for transitions from the ground state to various excited states, allowing for the theoretical prediction of the UV-Vis absorption spectrum. This information is directly related to the molecule's HOMO-LUMO gap and provides insight into its electronic structure.
Advanced Analytical Characterization Techniques for 2 2 Aminoethyl Amino Acetic Acid Hydrochloride and Its Derivatives
Spectroscopic Analysis: Unveiling the Molecular Architecture
Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the identity of 2-((2-Aminoethyl)amino)acetic acid hydrochloride. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra are crucial for structural verification. Due to the limited availability of specific experimental data for the hydrochloride salt, the following are predicted chemical shifts for the free base, N-(2-aminoethyl)glycine. The presence of the hydrochloride salt would be expected to cause downfield shifts for the protons and carbons near the protonated amino groups.
Predicted ¹H NMR Spectral Data for N-(2-aminoethyl)glycine in D₂O
| Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|
| ~3.4 | t | -CH₂- (adjacent to NH₂) |
| ~3.2 | s | -CH₂- (adjacent to COOH) |
Predicted ¹³C NMR Spectral Data for N-(2-aminoethyl)glycine in D₂O
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~175 | C=O (Carboxylic acid) |
| ~50 | -CH₂- (adjacent to COOH) |
| ~48 | -CH₂- (adjacent to secondary NH) |
A Certificate of Analysis for N-(2-aminoethyl)glycine confirms that its NMR spectrum conforms to its structure. lgcstandards.com Temperature-dependent ¹H NMR spectroscopy has been utilized to study the cis and trans rotamers of glycoconjugates of N-(2-aminoethyl)glycine. chemexper.com
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. For 2-((2-Aminoethyl)amino)acetic acid, with a molecular weight of 118.13 g/mol , the mass spectrum would be expected to show a molecular ion peak corresponding to this mass. A Certificate of Analysis for N-(2-aminoethyl)glycine confirms a molecular weight of 118.13 and that the mass spectrum conforms to the structure. lgcstandards.com
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers. The IR spectrum of N-(2-aminoethyl)glycine would exhibit characteristic absorption bands.
Characteristic IR Absorption Bands for N-(2-aminoethyl)glycine
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
|---|---|---|
| 3400-3200 | N-H | Stretching (primary and secondary amines) |
| 3300-2500 | O-H | Stretching (carboxylic acid) |
| 1725-1700 | C=O | Stretching (carboxylic acid) |
| 1650-1580 | N-H | Bending (amines) |
| 1440-1395 | O-H | Bending (carboxylic acid) |
A supplier of N-(2-aminoethyl)glycine confirms that its infrared spectrum conforms to the expected structure. thermofisher.com
Ultraviolet-Visible (UV-Vis) Spectroscopy is generally used for compounds containing chromophores, which absorb light in the UV-Vis region. As this compound lacks extensive conjugation or chromophoric groups, it is not expected to show significant absorbance in the UV-Vis spectrum.
Chromatographic Separations: Ensuring Purity
Chromatographic techniques are essential for determining the purity of this compound and for analyzing it within complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods employed.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying components in a mixture. For polar compounds like amino acids, reversed-phase HPLC is a common approach. A Certificate of Analysis for N-(2-aminoethyl)glycine indicates an HPLC purity of 98.96% as determined by Evaporative Light Scattering Detection (ELSD). lgcstandards.com The analysis of N-(2-aminoethyl)glycine has been performed using ultra-performance liquid chromatography coupled to a tandem mass spectrometer after derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate. thermofisher.com For underivatized amino acids, hydrophilic interaction chromatography (HILIC) can be an effective separation technique. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for separating and identifying volatile and thermally stable compounds. Amino acids are generally non-volatile and require derivatization prior to GC-MS analysis to increase their volatility.
Advanced Thermal Analysis: Characterizing Material Properties
Thermal analysis techniques provide valuable information about the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly useful for characterizing this compound.
Applications of 2 2 Aminoethyl Amino Acetic Acid Hydrochloride As a Chemical Reagent and Intermediate
Role in Complex Organic Synthesis as a Precursor
2-((2-Aminoethyl)amino)acetic acid hydrochloride is a valuable precursor in the synthesis of more complex molecules, particularly in the realm of peptide and heterocyclic chemistry. Its structural framework is fundamental to the creation of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA. nih.govnasa.gov In PNAs, the naturally occurring sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine unit, to which nucleobases are attached. nih.govekb.eg This modification imparts PNAs with remarkable stability against enzymatic degradation by nucleases and proteases. ekb.eg
The synthesis of PNA oligomers often utilizes the N-(2-aminoethyl)glycine backbone, highlighting the compound's significance in creating these synthetic mimics of genetic material. biosearchtech.com The resulting PNAs exhibit strong binding affinity to their complementary DNA or RNA sequences, making them valuable tools in molecular biology and diagnostics. nih.govbiosearchtech.com
Beyond PNA synthesis, this compound serves as a versatile building block for various organic structures. For instance, it can be a starting material for creating derivatives with applications in medicinal chemistry. The synthesis of N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride, a protected form of the parent molecule, demonstrates its utility in multi-step synthetic pathways. google.com Furthermore, amino acids and their derivatives are frequently employed as precursors for the synthesis of various heterocyclic compounds, which are integral to many pharmaceuticals and biologically active molecules. nih.gov
Contributions to Material Science: Fabrication of Functionalized Resins and Specialty Polymers
In the field of material science, this compound and its derivatives are instrumental in the development of functionalized resins and specialty polymers. The presence of both amino and carboxylic acid groups allows for its incorporation into polymer backbones, thereby introducing specific functionalities that can alter the physical and chemical properties of the resulting material.
One of the key applications in this area is in solid-phase peptide synthesis, where functionalized resins are essential. nih.govresearchgate.net Resins can be modified with amino acid derivatives to serve as a solid support for the stepwise synthesis of peptides. peptide.com For example, the synthesis of peptide alcohols, a clinically important class of compounds, can be achieved using resins functionalized with amino alcohols derived from amino acids. nih.govresearchgate.net
The versatility of this compound extends to the creation of specialty polymers with tailored properties. For example, 2-aminoethyl methacrylate (B99206) hydrochloride, a related monomer, is used to design functional materials through copolymerization. polysciences.com The primary amine group facilitates post-polymerization modifications, such as crosslinking, which is crucial for applications in hydrogels for drug delivery, specialty coatings, and functional polymers for electronics. polysciences.com
| Application Area | Specific Use | Key Feature of 2-((2-Aminoethyl)amino)acetic Acid Moiety |
|---|---|---|
| Peptide Nucleic Acids (PNAs) | Backbone of synthetic DNA/RNA analogs | Provides a stable, charge-neutral polyamide backbone |
| Functionalized Resins | Solid support for peptide synthesis | Allows for covalent attachment to the resin and subsequent peptide chain elongation |
| Specialty Polymers | Monomer for creating functional polymers | Introduces reactive sites (amine and carboxyl groups) for crosslinking and further modification |
Utility in the Development of Analytical Reagents and Probes
The structural attributes of this compound make it a useful component in the design and synthesis of analytical reagents and chemical probes. mskcc.org Chemical probes are small molecules designed to study and manipulate biological systems by interacting with specific proteins or cellular components. nih.govnih.gov The development of high-quality chemical probes is crucial for advancing our understanding of protein function and for target validation in drug discovery. nih.govresearchgate.net
The ability of the N-(2-aminoethyl)glycine scaffold to be incorporated into larger molecules allows for the creation of probes with specific binding properties. For instance, in the context of PNAs, their high affinity and specificity for target DNA or RNA sequences make them excellent candidates for diagnostic probes. nih.gov These PNA-based probes can be used for the detection and identification of specific genetic sequences.
Furthermore, amino acid derivatives are generally employed in various analytical methods. They can be used as standards for chromatography techniques or can be derivatized with labeling agents to enhance their detection. thermofisher.com For example, reagents like phenylisothiocyanate (PITC) are used for the pre-column derivatization of amino acids for analysis by high-performance liquid chromatography (HPLC). thermofisher.com While direct applications of this compound as a standalone analytical reagent are not extensively documented, its role as a precursor allows for the synthesis of more complex molecules that serve these functions.
Potential as a Component in Catalyst Systems and Catalytic Processes
The potential for this compound to be used in catalyst systems stems from its ability to act as a ligand. The nitrogen and oxygen atoms in its structure can coordinate with metal centers, forming stable complexes that can exhibit catalytic activity. While specific examples of its direct use in catalysis are not widespread in the reviewed literature, the fundamental properties of amino acids and their derivatives suggest this as a promising area of research.
Amino acids are known to be effective ligands in various catalytic transformations. Their bifunctional nature allows them to participate in reactions as either acids or bases, and they can also act as chiral ligands in asymmetric catalysis. The structural framework of 2-((2-Aminoethyl)amino)acetic acid provides multiple coordination sites, which could be exploited in the design of novel catalysts.
Further research in this area could explore the synthesis of metal complexes incorporating this ligand and their subsequent evaluation in various catalytic processes. The ability to modify the structure of the ligand, for example, by introducing different substituents, could allow for the fine-tuning of the catalyst's electronic and steric properties, potentially leading to highly efficient and selective catalytic systems.
Future Research Directions and Emerging Trends in the Study of 2 2 Aminoethyl Amino Acetic Acid Hydrochloride
Development of Sustainable and Economically Viable Synthesis Routes
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, and the production of 2-((2-Aminoethyl)amino)acetic acid hydrochloride is no exception. Current research is focused on developing more sustainable and economically viable synthesis pathways that reduce environmental impact and improve efficiency.
One promising avenue is the use of bio-based chelating agents and precursors. nih.govjetir.org Researchers are investigating the use of renewable resources to create the foundational scaffolds of aminopolycarboxylic acids, thereby reducing the reliance on petrochemical feedstocks. This approach not only offers a more sustainable lifecycle for these chemicals but also aligns with the growing demand for environmentally friendly products. nouryon.com
Another key area of development is the application of chemoenzymatic synthesis routes. These methods utilize enzymes to catalyze specific reaction steps, often with high selectivity and under mild conditions, leading to higher yields and fewer byproducts. nih.govresearchgate.net The development of efficient chemoenzymatic processes for aminopolycarboxylic acids could significantly reduce the energy consumption and waste generation associated with traditional chemical synthesis. nih.gov Furthermore, one-pot reductive amination of carboxylic acids is being explored as a sustainable method for amine synthesis, which could be adapted for the production of this compound. rsc.org
| Research Focus | Potential Benefits | Key Challenges |
| Bio-based precursors | Reduced carbon footprint, use of renewable resources. nih.govjetir.org | Availability and cost of starting materials, efficiency of conversion. |
| Chemoenzymatic synthesis | High selectivity, mild reaction conditions, reduced waste. nih.govresearchgate.net | Enzyme stability and cost, scalability of the process. |
| One-pot reactions | Increased efficiency, reduced solvent use and waste. rsc.org | Catalyst development, control of side reactions. |
Design and Synthesis of Next-Generation Functional Materials with Tunable Properties
The unique structural features of this compound, with its combination of amine and carboxylic acid functional groups, make it an attractive building block for the creation of advanced functional materials. Future research will likely focus on harnessing these features to design materials with precisely controlled and tunable properties.
A significant area of interest is the development of functional polymers. By incorporating this compound or similar structures into polymer chains, it is possible to create materials with tailored characteristics for specific applications. For example, ethylenediamine-functionalized magnetic polymers have shown potential for the removal of heavy metals from wastewater. nih.govresearchgate.net Future work could explore the synthesis of polymers with varying densities of the amino acid moiety to fine-tune their metal-binding capacity and selectivity. rsc.org
The creation of hydrogels is another exciting frontier. Poly(amino acid)-based hydrogels are being investigated for their potential in biomedical applications, such as drug delivery and tissue engineering, due to their biocompatibility and biodegradability. nih.govresearchgate.netnih.gov By cross-linking polymers with molecules like 2-((2-Aminoethyl)amino)acetic acid, it may be possible to create stimuli-responsive hydrogels that can release therapeutic agents in response to specific physiological cues. The synthesis of ethylenediamine-based polyzwitterions that are sensitive to tumor acidic environments is a step in this direction. nih.gov
| Material Type | Potential Applications | Tunable Properties |
| Functional Polymers | Heavy metal remediation, catalysis. nih.govnih.gov | Metal-binding affinity and selectivity, thermal stability. |
| Hydrogels | Drug delivery, tissue engineering scaffolds. nih.govresearchgate.net | Swelling behavior, mechanical strength, biodegradability. |
| Functionalized Adsorbents | Water purification, separation science. nih.gov | Adsorption capacity, selectivity for specific ions. |
Exploration of Novel Chemical Reactivities and Derivatization Pathways
A deeper understanding of the chemical reactivity of this compound will open doors to new derivatization pathways and the synthesis of novel compounds with unique properties. The presence of primary and secondary amine groups, as well as a carboxylic acid group, provides multiple sites for chemical modification.
Future research is expected to explore a range of derivatization reactions, including amidation, esterification, and the formation of polyamides. britannica.com These reactions can be used to attach a wide variety of functional groups to the core molecule, leading to derivatives with altered solubility, coordination properties, and biological activity. The synthesis of complex aminopolycarboxylic acids through derivatization is an area of active investigation. researchgate.net
The coordination chemistry of this compound as a ligand is another area ripe for exploration. As a potential tridentate ligand, it can form stable complexes with a variety of metal ions. wikipedia.org Investigating the formation and properties of these metal complexes could lead to the development of new catalysts, imaging agents, and therapeutic compounds. The ability of ethylenediamine (B42938) to act as a bridging ligand in coordination polymers suggests further possibilities for creating complex supramolecular structures. cambridge.org
Advancement of Predictive Computational Models for Structure-Property Relationships
The use of computational modeling is becoming increasingly integral to chemical research. For this compound, the development of predictive models for its structure-property relationships will be a key driver of future innovation. These models can accelerate the design of new molecules and materials by allowing researchers to predict their properties before they are synthesized in the lab.
Quantitative Structure-Property Relationship (QSPR) models are a powerful tool for this purpose. plos.orgnih.gov By establishing mathematical relationships between the molecular structure of amino acid derivatives and their physicochemical properties, QSPR can be used to predict properties such as solubility, stability, and reactivity. plos.orgnih.govconsensus.app This can guide the design of new derivatives with desired characteristics.
Density Functional Theory (DFT) is another computational method that will play a crucial role. DFT calculations can provide detailed insights into the electronic structure and conformational preferences of molecules like glycine (B1666218) and its derivatives. nih.govnih.govworldscientific.com This information is essential for understanding their reactivity and for designing molecules with specific electronic and structural properties. The development of accurate computational models for chelation is also an important area of research. nih.govtaylorfrancis.comresearchgate.net
| Modeling Technique | Predicted Properties | Impact on Research |
| QSPR | Solubility, boiling point, pKa, biological activity. plos.orgnih.gov | Rapid screening of virtual compound libraries, rational design of new molecules. |
| DFT | Electronic structure, molecular geometry, reaction mechanisms. nih.govnih.gov | Understanding of reactivity, design of catalysts and functional materials. |
| Molecular Dynamics | Conformational changes, binding affinities, solvation effects. | Elucidation of dynamic processes, design of targeted therapies. |
Integration into Supramolecular Chemistry and Self-Assembly Processes
The principles of supramolecular chemistry and self-assembly offer a bottom-up approach to the construction of complex and functional nanoscale structures. The ability of molecules to spontaneously organize into well-defined architectures is a powerful tool for creating novel materials and systems. This compound, with its capacity for hydrogen bonding and electrostatic interactions, is an excellent candidate for integration into such processes.
The self-assembly of amino acid derivatives is a rapidly growing field of research. nih.govd-nb.inforesearchgate.net By modifying the core amino acid structure with hydrophobic or other functional groups, it is possible to create amphiphilic molecules that can self-assemble into a variety of nanostructures, including micelles, vesicles, and nanofibers. rsc.orgrsc.org These self-assembled structures have potential applications in areas such as drug delivery and biomaterials.
The role of this compound in coordination-driven self-assembly is also a promising area of investigation. The use of ethylenediamine as a ligand in the self-assembly of metallacycles and other supramolecular structures is well-established. nih.gov By exploring the coordination of this compound with various metal centers, researchers may be able to create new and complex three-dimensional architectures with unique functions. The study of supramolecular assembly dynamics will be crucial for understanding and controlling these processes. nih.gov
| Self-Assembly Strategy | Resulting Structures | Potential Applications |
| Amphiphilic derivatives | Micelles, vesicles, nanofibers, hydrogels. nih.govrsc.org | Drug delivery, regenerative medicine, nanotechnology. |
| Coordination-driven assembly | Metallacycles, coordination cages, molecular knots. nih.gov | Catalysis, molecular recognition, sensing. |
| Hydrogen-bonded networks | Gels, liquid crystals, organized thin films. biomaterials.org | Smart materials, electronics, surface engineering. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-((2-Aminoethyl)amino)acetic acid hydrochloride, and what reagents are typically employed?
- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting ethanolamine derivatives with chloroacetic acid under acidic conditions, followed by hydrochlorination. For example, highlights the use of sodium hydroxide or potassium carbonate as bases to facilitate substitution reactions. Anhydrous conditions (e.g., using LiAlH₄ as a reducing agent) are critical to prevent hydrolysis of intermediates .
- Key reagents : Chloroacetic acid, ethanolamine derivatives, hydrochloric acid for salt formation.
Q. What analytical techniques are essential for characterizing this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while mass spectrometry (MS) validates molecular weight (201.65 g/mol, as per ). High-Performance Liquid Chromatography (HPLC) assesses purity, and Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups (e.g., amine and carboxylate stretches). X-ray crystallography may resolve crystal structure if single crystals are obtained .
Q. What safety precautions are necessary when handling this compound?
- Methodology : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust ( ). Store in airtight containers at 2–8°C (). In case of skin contact, rinse immediately with water and consult safety data sheets (SDS) for emergency protocols .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis, particularly in overcoming low purity or byproduct formation?
- Methodology : Optimize pH and temperature: Conduct reactions under controlled acidic conditions (pH 4–6) to minimize unwanted side reactions (). Use gradient purification (e.g., column chromatography with silica gel) or recrystallization in ethanol/water mixtures. Monitor reaction progress via thin-layer chromatography (TLC) to isolate intermediates early .
- Troubleshooting : If byproducts persist, consider replacing chloroacetic acid with protected derivatives (e.g., tert-butyl esters) to enhance selectivity .
Q. What are the compound’s applications in drug design or biomolecular studies?
- Methodology : The compound’s bifunctional structure (amine and carboxylate groups) makes it a versatile linker in peptide synthesis or chelating agent for metal-catalyzed reactions (). For example, it can conjugate with biomolecules via EDC/NHS coupling, enabling targeted drug delivery systems. In enzymatic studies, modify its amino groups to probe active-site interactions .
Q. How do structural analogs of this compound compare in reactivity or biological activity?
- Methodology : Compare with analogs like 2-(Methylamino)acetic acid hydrochloride ( ) or 2-Chloroethylamine derivatives (). Computational modeling (e.g., DFT for electron distribution) and in vitro assays (e.g., enzyme inhibition) reveal that the ethylamino group enhances nucleophilicity but reduces solubility compared to methylated analogs. Replace the chloroethyl group with hydroxyl or thiol moieties to study activity shifts .
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved during characterization?
- Methodology : Re-examine sample preparation: Ensure complete dissolution in deuterated solvents (e.g., D₂O or DMSO-d₆) and eliminate paramagnetic impurities. Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals. Compare experimental data with predicted spectra from tools like ACD/Labs or ChemDraw .
Data Analysis & Experimental Design
Q. What strategies are effective in designing stability studies for this compound under varying storage conditions?
- Methodology : Conduct accelerated stability testing by exposing samples to heat (40–60°C), humidity (75% RH), and light (UV/Vis) over 4–12 weeks. Analyze degradation via HPLC-MS to identify breakdown products (e.g., dehydrochlorination or oxidation). Store lyophilized samples at -20°C for long-term stability, as recommended in .
Q. How can computational tools aid in predicting the compound’s behavior in novel reaction systems?
- Methodology : Use molecular dynamics (MD) simulations to study solvation effects or docking software (AutoDock) to predict binding affinities. Quantum mechanical calculations (Gaussian, ORCA) model reaction pathways, such as the energy barrier for nucleophilic substitution at the ethylamino group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
